6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the condensation of 2,2’-bipyridine with (S)-4-benzyl-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce the corresponding bipyridine derivatives.
Scientific Research Applications
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of metal-protein interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety provides a bidentate binding site, while the oxazoline rings enhance the chiral environment around the metal center. This coordination can influence the reactivity and selectivity of the metal complex in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog without the chiral oxazoline rings.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of oxazoline rings.
Uniqueness
6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine stands out due to its chiral nature and the presence of oxazoline rings, which provide additional steric and electronic effects. These features make it particularly effective in asymmetric catalysis and other applications requiring chiral environments .
Properties
Molecular Formula |
C30H26N4O2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-benzyl-2-[6-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2 |
InChI Key |
BGOXNFZGFWMHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.